

Phloroglucinol dihydrate's role as a trifunctional phenolic building block

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Compound of Interest

Compound Name: *Phloroglucinol dihydrate*

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An In-depth Technical Guide to **Phloroglucinol Dihydrate**'s Role as a Trifunctional Phenolic Building Block

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol dihydrate, with the chemical structure of benzene-1,3,5-triol, is a highly versatile and symmetrical aromatic organic compound.^[1] It serves as a pivotal trifunctional phenolic building block in organic synthesis, prized for its high reactivity and ability to act as a precursor for a vast array of complex molecules.^[1] The three hydroxyl groups on the benzene ring, positioned meta to each other, significantly activate the ring towards electrophilic substitution, making it a valuable starting material in the synthesis of pharmaceuticals, polymers, flavonoids, and analytical reagents.^{[1][2][3]}

Naturally occurring as a secondary metabolite in plants, brown algae, and bacteria, phloroglucinol forms the core A-ring structure of all flavonoids.^{[1][3]} Its dihydrate form offers enhanced stability and solubility, simplifying its handling in both aqueous and organic media for various research and industrial applications.^[1] This guide provides a comprehensive overview of the chemical properties, reactivity, synthetic applications, and biological significance of **phloroglucinol dihydrate**, with a focus on its role as a trifunctional scaffold in chemical synthesis and drug discovery.

Physicochemical Properties and Stability

Phloroglucinol can exist in an anhydrous form or as a dihydrate, with the inclusion of two water molecules in its crystal lattice significantly influencing its physical properties.[\[1\]](#)[\[4\]](#)

Crystallization from aqueous solutions typically yields the dihydrate.[\[1\]](#)

Table 1: Physicochemical Properties of Phloroglucinol and its Dihydrate

Property	Value	Reference(s)
<hr/>		
Phloroglucinol (Anhydrous)		
CAS Number	108-73-6	
Molecular Formula	C ₆ H ₆ O ₃	
Molecular Weight	126.11 g/mol	
Melting Point	218-221 °C	[3]
Solubility in Water	10 g/L	
<hr/>		
Phloroglucinol Dihydrate		
CAS Number	6099-90-7	[1]
Molecular Formula	C ₆ H ₁₀ O ₅ (C ₆ H ₆ O ₃ ·2H ₂ O)	[5]
Molecular Weight	162.14 g/mol	[6]
Melting Point	116-117 °C (peritectic decomposition)	[3] [4]
Solubility	Sparingly soluble in water; freely soluble in ethanol	[7]

The stability of the hydrate and anhydrate forms is critically dependent on relative humidity (RH) and temperature. The dihydrate form is enthalpically stable but will convert to the anhydrous form below 16% RH (at 25°C).[\[1\]](#)[\[4\]](#)[\[8\]](#) Conversely, the anhydrous form is unstable under ambient conditions and readily absorbs moisture above 32% RH to form the dihydrate.[\[1\]](#)[\[4\]](#)[\[8\]](#)

Reactivity of the Trifunctional Scaffold

The term "trifunctional" refers to the three highly reactive hydroxyl (-OH) groups and the three activated carbon positions on the aromatic ring (C2, C4, C6). The powerful electron-donating nature of the hydroxyl groups makes the aromatic ring exceptionally nucleophilic and susceptible to electrophilic aromatic substitution.

Furthermore, phloroglucinol exhibits keto-enol tautomerism, existing in equilibrium with its keto form, 1,3,5-cyclohexanetrione. This tautomerism plays a crucial role in its reactivity, allowing it to participate in reactions characteristic of both phenols and ketones.

Caption: Tautomerism and reactive sites of the phloroglucinol scaffold.

Key Synthetic Reactions and Protocols

The unique reactivity of phloroglucinol makes it a versatile starting material for numerous organic reactions.

Friedel-Crafts Acylation

Phloroglucinol readily undergoes Friedel-Crafts acylation with acylating agents like acid anhydrides or acyl chlorides in the presence of a Lewis or Brønsted acid catalyst to produce acylphloroglucinols.^{[9][10]} These products are important intermediates and possess biological activities themselves.^[11]

Table 2: Synthesis of 2,4-Diacetylphloroglucinol (DAPG) via Friedel-Crafts Acylation

Catalyst	Acylating Agent	Conditions	Yield	Reference(s)
Silica Sulphuric Acid (SSA)	Acetic Anhydride	Solvent-free, 60°C, 15-20 min (Ultrasound)	95%	[10]
CuSO ₄ ·5H ₂ O	Acetic Anhydride	Ethyl Acetate, Room Temp, 8-23 hours	Good to Excellent	[9]
AlCl ₃	Acid Chloride	Nitrobenzene	Low	[12]

Experimental Protocol: Ultrasound-Assisted Synthesis of 2,4-Diacetylphloroglucinol (DAPG)[10]

- Reactant Mixture: In a reaction vessel, mix phloroglucinol (1 mmol) and acetic anhydride (2 mmol).
- Catalyst Addition: Add silica sulphuric acid (SSA) catalyst (10% w/w).
- Reaction: Place the vessel in an ultrasound bath and irradiate at 60°C for 15-20 minutes.
- Work-up: After the reaction, monitor completion by Thin-Layer Chromatography (TLC). The product can often be isolated in high purity without the need for column chromatography.
- Purification: If necessary, the crude product can be purified by recrystallization.

Hoesch Reaction

The Hoesch reaction allows for the synthesis of acylphloroglucinols by reacting phloroglucinol with a nitrile in the presence of an acid catalyst, typically HCl, followed by hydrolysis. This method is particularly useful for preparing hydroxyaryl ketones. For instance, 1-(2,4,6-Trihydroxyphenyl)ethanone can be synthesized from phloroglucinol and acetonitrile.[3]

Alkylation and Prenylation

The hydroxyl groups (O-alkylation) and the activated ring carbons (C-alkylation) can be alkylated. C-alkylation, particularly prenylation, is a key step in the synthesis of many natural products, including humulones from hops and hyperforin from St. John's wort.[3][12] The reaction often employs a weak Lewis acid like $ZnCl_2$ as a catalyst.[12]

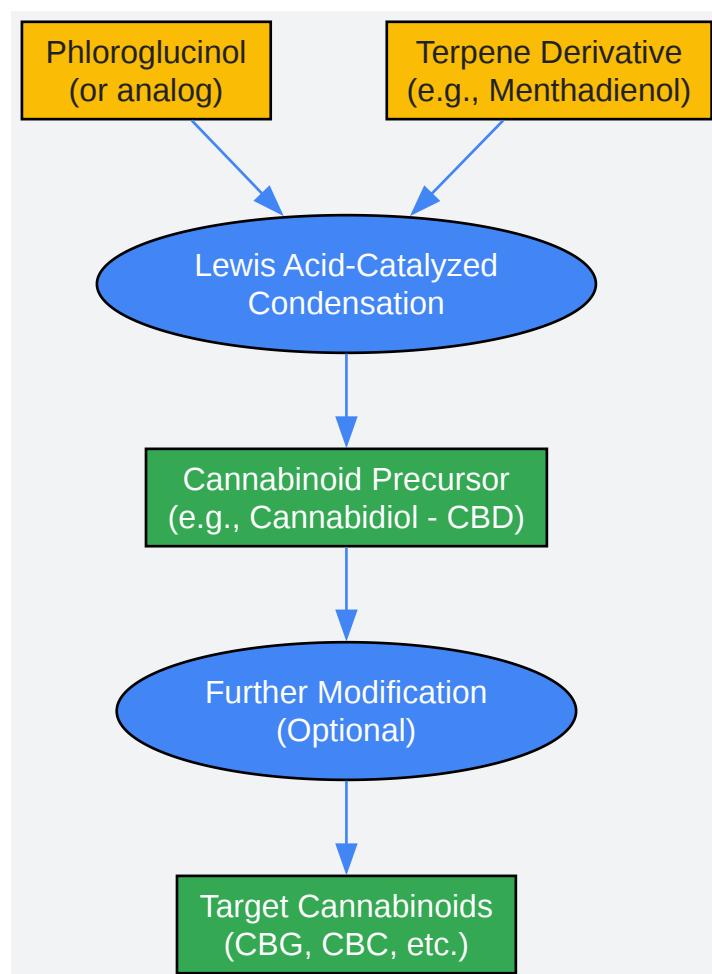
Experimental Protocol: Synthesis of an Alkylated Monoacylphloroglucinol Derivative[13]

- Starting Material: Prepare a solution of a monoacylphloroglucinol (e.g., 2-isobutyrylphloroglucinol).
- Base and Catalyst: In a biphasic system of toluene and aqueous sodium hydroxide, add a phase transfer catalyst such as tetrabutylammonium iodide (TBAI).
- Alkylation: Add the alkylating agent (e.g., 1-bromo-4-(bromomethyl)benzene) to the mixture.

- Reaction: Stir the reaction mixture vigorously at room temperature for the prescribed time (e.g., 48 hours), monitoring by TLC.
- Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Condensation Reactions

Phloroglucinol is a fundamental building block for flavonoids and cannabinoids.^{[14][15][16]} In flavonoid synthesis, it typically forms the A-ring through condensation with a C6-C3 unit. In cannabinoid synthesis, it can be condensed with terpene derivatives like menthadienol or olivetol to form the core cannabinoid structure.^[14]



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Caption: Generalized workflow for cannabinoid synthesis using phloroglucinol.

Applications in Drug Development and Research

The phloroglucinol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

Antispasmodic Agents

Phloroglucinol itself is used as an antispasmodic agent, particularly for treating gastrointestinal and biliary tract spasms.[2][17][18] Its mechanism involves the direct relaxation of smooth muscle cells through the non-competitive inhibition of voltage-dependent calcium channels and phosphodiesterases.[17]

Anti-inflammatory and Antioxidant Derivatives

Acyl and alkyl derivatives of phloroglucinol have shown potent anti-inflammatory and antioxidant properties.[11][13] These compounds can inhibit key inflammatory mediators like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[11][13]

Table 3: Anti-inflammatory Activity of Synthesized Phloroglucinol Derivatives

Compound	iNOS Inhibition IC ₅₀ (μ M)	NF- κ B Inhibition IC ₅₀ (μ M)	Reference(s)
1-[3-(4-Bromobenzyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one	19.5 \pm 0.7	37.5 \pm 3.5	[13]
2-Methyl-1-[2,4,6-trihydroxy-3-(4-piperidin-1-ylmethylbenzyl)-phenyl]-propan-1-one	19.0 \pm 1.4	85.0 \pm 21.2	[13]
Diacylphloroglucinol derivative	19.0 \pm 1.4	34.0 \pm 8.5	[13]

Anticancer Agents

Phloroglucinol and its derivatives have been investigated for their anticancer properties. Studies have shown they can induce apoptosis (programmed cell death) in various cancer cell lines, including colon cancer.[\[19\]](#)[\[20\]](#)

Synthesis of Cannabinoids

Phloroglucinol is a key starting material in the stereospecific and cost-effective synthesis of cannabinoids like Cannabidiol (CBD), Cannabigerol (CBG), and their analogs.[\[14\]](#) This synthetic route is advantageous as it avoids the generation of psychoactive side products like THC.[\[14\]](#)

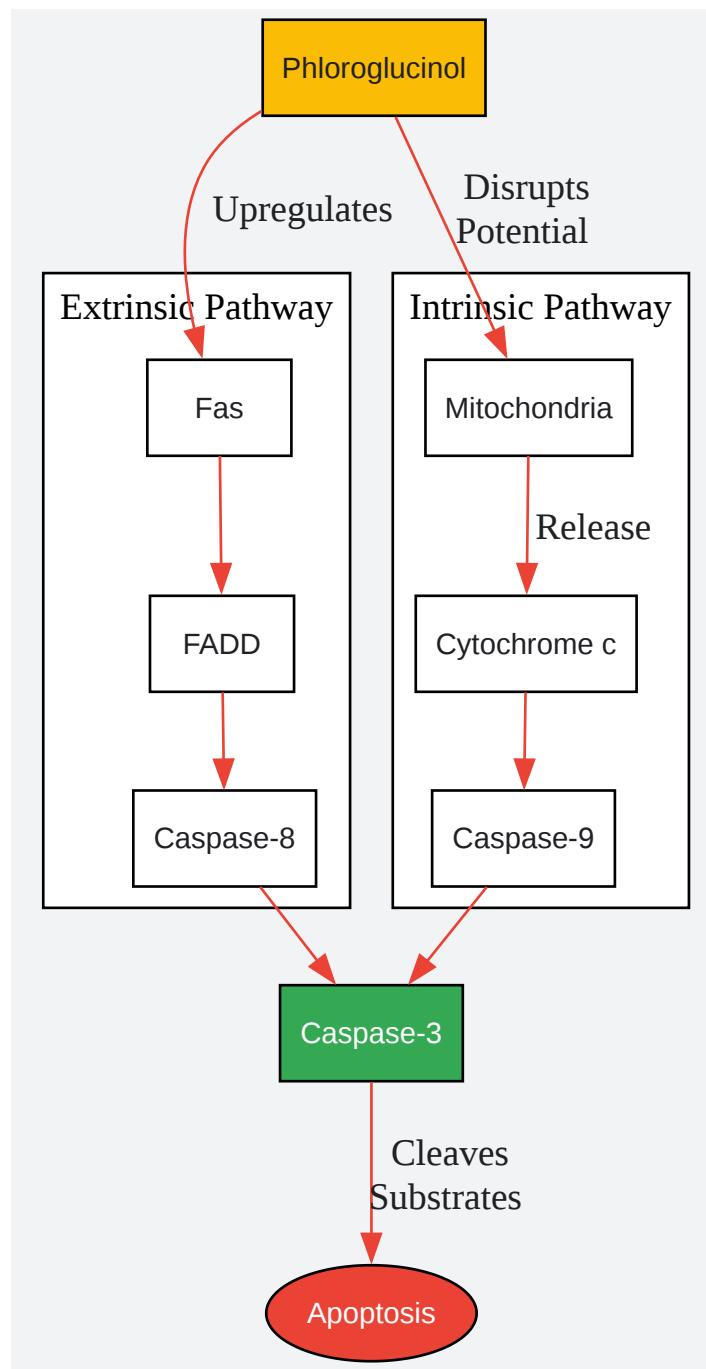
Role in Biological Signaling Pathways

Phloroglucinol and its derivatives exert their biological effects by modulating various cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

In HT-29 human colon cancer cells, phloroglucinol has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[\[19\]](#)

It upregulates the expression of Fas and FADD, leading to the activation of caspase-8 and caspase-3.[19] It also disrupts the mitochondrial membrane potential, causing the release of cytochrome c and activating caspase-9.[19]



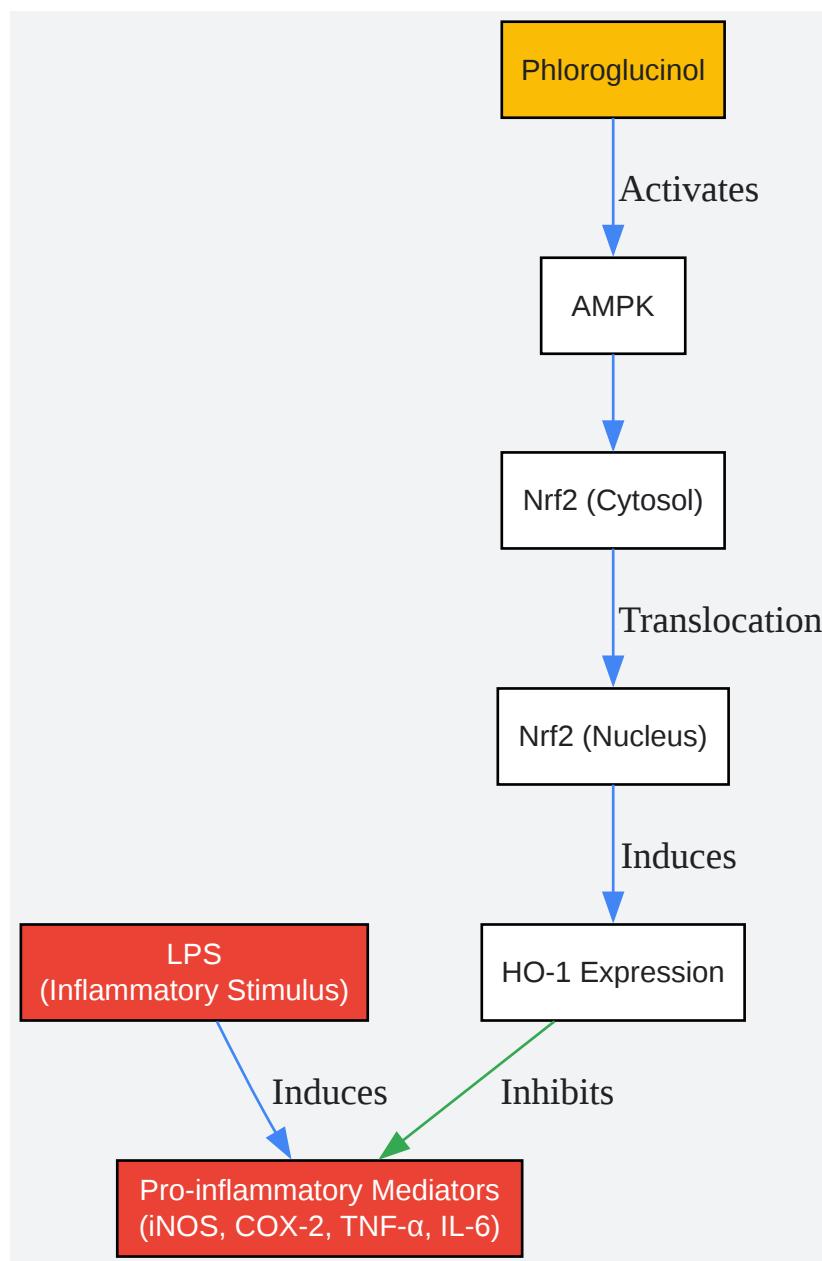
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Caption: Apoptosis induction by phloroglucinol in HT-29 cancer cells.[19]

Furthermore, phloroglucinol can inhibit cancer cell growth by suppressing the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling axis, which includes the downstream PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[\[20\]](#)

Anti-inflammatory Signaling

Phloroglucinol exhibits anti-inflammatory effects by modulating the AMPK/Nrf2/HO-1 pathway in macrophages.[\[21\]](#) It activates AMP-activated protein kinase (AMPK), which promotes the nuclear translocation of Nrf2. Nrf2 then induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), leading to a reduction in pro-inflammatory mediators like NO, TNF- α , and IL-6.[\[21\]](#)

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Caption: Anti-inflammatory action of phloroglucinol via the AMPK/Nrf2/HO-1 pathway.[21]

Conclusion

Phloroglucinol dihydrate stands out as a uniquely versatile and powerful trifunctional building block in synthetic chemistry. Its symmetrical structure, combined with the high reactivity conferred by its three hydroxyl groups, provides a robust platform for the construction of a wide range of valuable compounds. From its foundational role in the synthesis of natural products

like flavonoids and cannabinoids to its application as a precursor for potent pharmaceuticals, the importance of the phloroglucinol scaffold cannot be overstated. For researchers in organic synthesis and drug development, a thorough understanding of its properties, reactivity, and synthetic transformations is essential for leveraging its full potential in creating novel molecules with significant therapeutic and industrial applications.

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